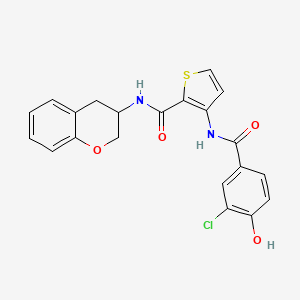
Hsd17B13-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-15 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-15 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of key intermediates: This may involve reactions such as alkylation, acylation, or cyclization.
Coupling reactions: These reactions typically involve the use of coupling agents like EDCI or DCC to form amide or ester bonds.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Hsd17B13-IN-15 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: It helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.
Medicine: It is being investigated as a potential therapeutic agent for treating NAFLD and NASH.
Industry: It may have applications in the development of new drugs targeting liver diseases
Mechanism of Action
Hsd17B13-IN-15 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules in the ligand binding pocket .
Comparison with Similar Compounds
Hsd17B13-IN-15 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include:
BI-3231: Another potent and selective HSD17B13 inhibitor.
HSD17B13-IN-1: A less potent inhibitor with a different chemical structure.
HSD17B13-IN-2: An inhibitor with moderate potency and selectivity.
These compounds differ in their chemical structures, potencies, and specificities, but all target the same enzyme, HSD17B13, and are being explored for their potential therapeutic applications in liver diseases.
Properties
Molecular Formula |
C21H17ClN2O4S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,4-dihydro-2H-chromen-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O4S/c22-15-10-13(5-6-17(15)25)20(26)24-16-7-8-29-19(16)21(27)23-14-9-12-3-1-2-4-18(12)28-11-14/h1-8,10,14,25H,9,11H2,(H,23,27)(H,24,26) |
InChI Key |
RCXVQOOMDKYXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


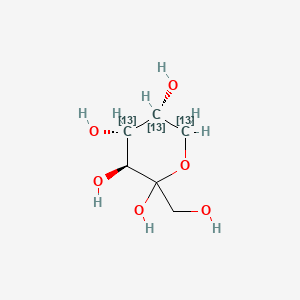


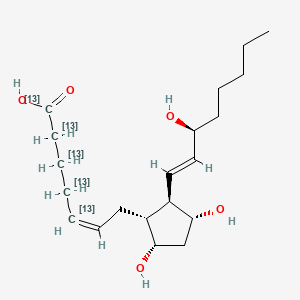
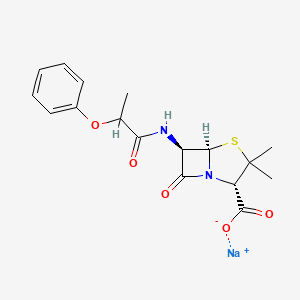

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
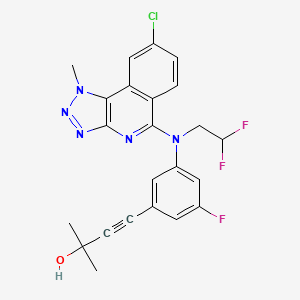
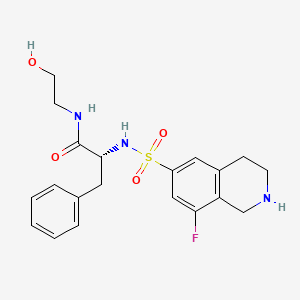
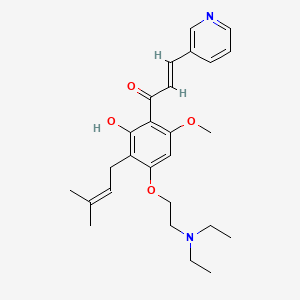

![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)

![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
